

JMV 449 Acetate: A Technical Guide to its Biological Functions and Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *JMV 449 acetate*

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Abstract

JMV 449 acetate is a potent and metabolically stable synthetic peptide analog of the C-terminal fragment of neurotensin (NT), specifically neurotensin-(8-13). It functions as a high-affinity agonist for neurotensin receptors, primarily the neurotensin receptor 1 (NTSR1). This technical guide provides a comprehensive overview of the biological functions of **JMV 449 acetate**, detailing its mechanism of action, downstream signaling pathways, and significant physiological effects. The information presented herein is intended to support further research and drug development efforts targeting the neurotensinergic system.

Introduction

Neurotensin is a 13-amino acid neuropeptide with a wide range of biological activities in both the central nervous system and peripheral tissues. Its effects are mediated by a family of G protein-coupled receptors (GPCRs), with NTSR1 being the high-affinity receptor responsible for most of its physiological actions. **JMV 449 acetate** was developed as a more stable and potent analog of the active fragment of neurotensin, making it a valuable tool for studying the roles of the neurotensin system.

Mechanism of Action: Potent Agonism at Neurotensin Receptors

JMV 449 acetate exerts its biological effects by binding to and activating neurotensin receptors. It exhibits high affinity for these receptors, as demonstrated by its low nanomolar and sub-nanomolar inhibition constants (IC50) in radioligand binding assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of **JMV 449 acetate** with neurotensin receptors.

Parameter	Value	Assay Condition	Reference
IC50	0.15 nM	Inhibition of [¹²⁵ I]-neurotensin binding to neonatal mouse brain membranes	[1] [2]
EC50	1.9 nM	Contraction of guinea-pig ileum	[1] [2]

Table 1: In Vitro Activity of **JMV 449 Acetate**

Effect	Dose	Animal Model	Route of Administration	Reference
Analgesia	120 pmol/mouse	Male Swiss albino mice	Intracerebroventricular (i.c.v.)	[1]
Hypothermia	Not specified	Mouse	Intracerebroventricular (i.c.v.)	[1]
Neuroprotection	0.6 nmol	Mouse model of permanent middle cerebral artery occlusion	Intracerebroventricular (i.c.v.)	

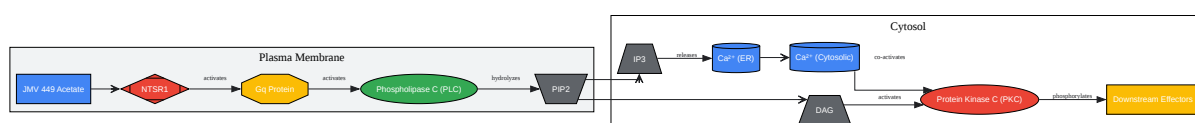
Table 2: In Vivo Effects of **JMV 449 Acetate**

Signaling Pathways

Upon binding to NTSR1, **JMV 449 acetate** induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to the Gq family of G proteins.

NTSR1-Mediated Gq Signaling Pathway

Activation of the Gq protein by the JMV 449-bound NTSR1 initiates a well-defined signaling cascade, as depicted in the diagram below.

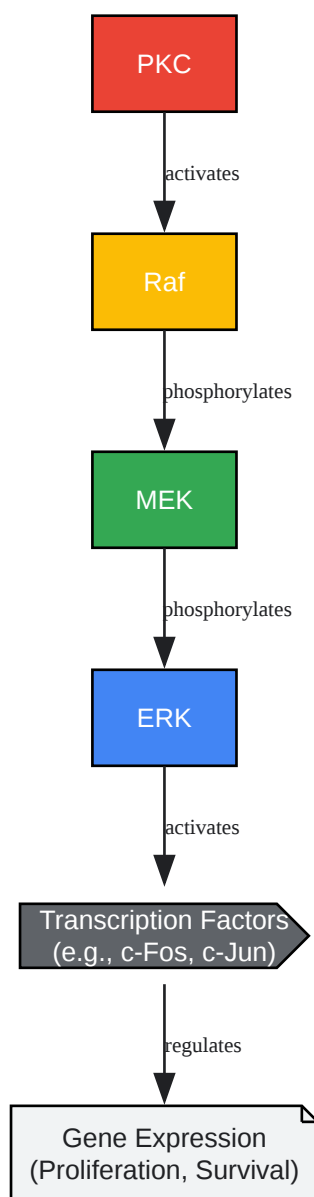


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NTSR1 Gq-PLC Signaling Pathway

Downstream MAPK/ERK Pathway Activation

The activation of Protein Kinase C (PKC) can further lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in regulating cell proliferation and survival.



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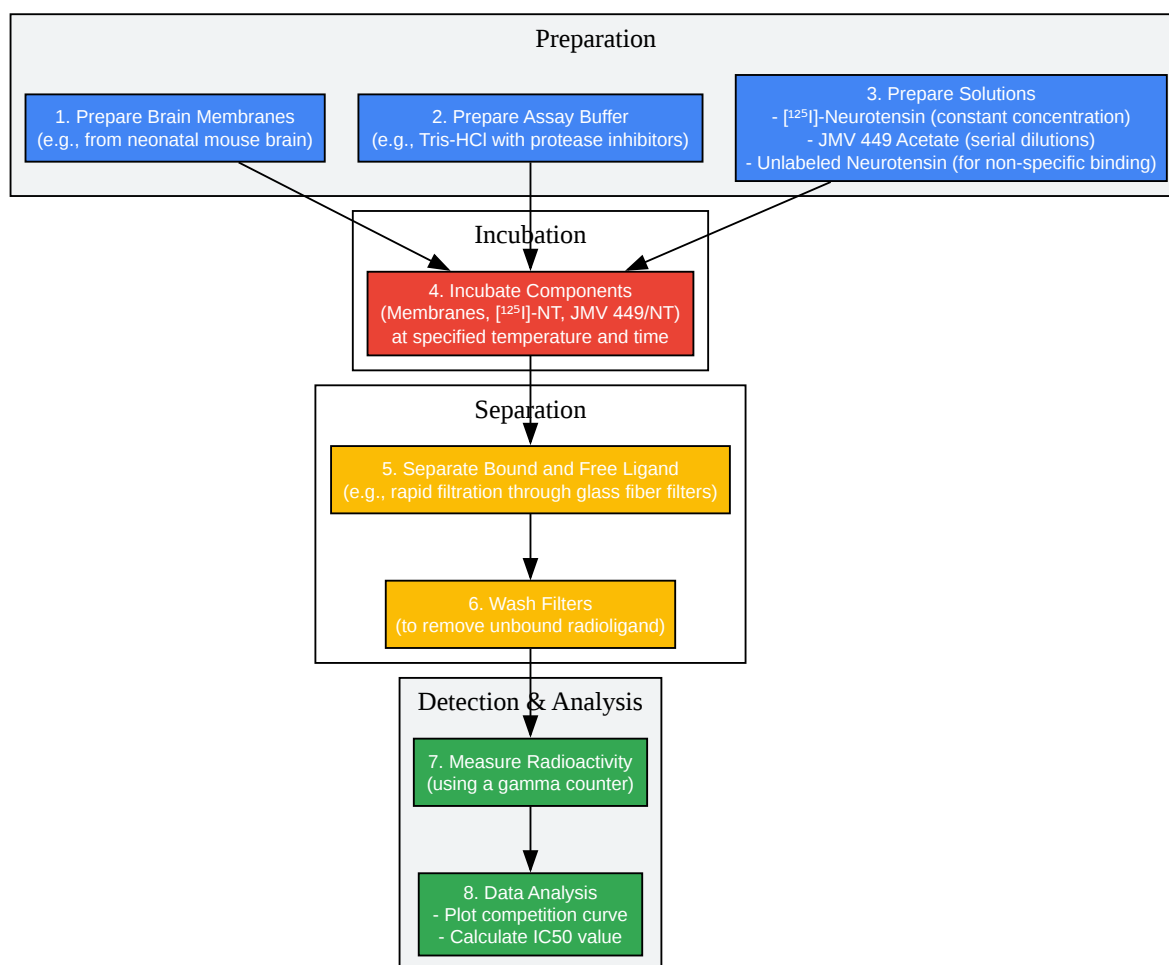
MAPK/ERK Activation Downstream of NTSR1

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological functions of **JMV 449 acetate**.

Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity of **JMV 449 acetate** for neurotensin receptors using a competition binding assay with radiolabeled neurotensin.



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Radioligand Binding Assay Workflow

Methodology:

- **Membrane Preparation:** Homogenize neonatal mouse brains in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
- **Assay Setup:** In assay tubes, combine the brain membrane preparation, a fixed concentration of [125 I]-neurotensin, and varying concentrations of **JMV 449 acetate**. For determining non-specific binding, use a high concentration of unlabeled neurotensin instead of **JMV 449 acetate**.
- **Incubation:** Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 30 minutes) to reach equilibrium.
- **Filtration:** Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- **Washing:** Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
- **Counting:** Measure the radioactivity retained on the filters using a gamma counter.
- **Data Analysis:** Plot the percentage of specific binding of [125 I]-neurotensin against the logarithm of the concentration of **JMV 449 acetate**. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the functional potency of **JMV 449 acetate** by assessing its ability to induce contraction of the guinea pig ileum smooth muscle, which expresses neurotensin receptors.

Methodology:

- **Tissue Preparation:** Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut the ileum into segments of 2-3 cm.[3]

- **Organ Bath Setup:** Suspend the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).^{[2][4]} Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washes.^[5]
- **Drug Administration:** After equilibration, add cumulative concentrations of **JMV 449 acetate** to the organ bath.
- **Data Recording:** Record the contractile responses using a data acquisition system.
- **Data Analysis:** Plot the magnitude of the contraction against the logarithm of the **JMV 449 acetate** concentration. Fit the data to a dose-response curve to determine the EC₅₀ value and the maximum contractile effect (E_{max}).

In Vivo Assessment of Analgesia and Hypothermia in Mice

This protocol outlines the procedure for administering **JMV 449 acetate** via intracerebroventricular (i.c.v.) injection to assess its central effects on nociception and body temperature.

Methodology:

- **Animal Preparation:** Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
- **Intracerebroventricular Injection:** Secure the anesthetized mouse in a stereotaxic frame. Make a small incision in the scalp to expose the skull. Using a Hamilton syringe, inject a small volume (e.g., 1-5 µL) of **JMV 449 acetate** solution into the lateral ventricle at specific stereotaxic coordinates.^{[6][7]}
- **Hypothermia Measurement:** Measure the core body temperature of the mouse at regular intervals before and after the i.c.v. injection using a rectal probe.
- **Analgesia Assessment (Tail-flick test):** At various time points post-injection, assess the nociceptive threshold by applying a heat source to the mouse's tail and measuring the latency to tail withdrawal. An increase in latency indicates an analgesic effect.

- **Data Analysis:** Compare the changes in body temperature and tail-flick latency in JMV 449-treated mice to those in vehicle-treated control mice.

Physiological Effects

The potent agonism of **JMV 449 acetate** at neurotensin receptors translates into several significant physiological effects, particularly within the central nervous system.

- **Hypothermia:** Central administration of **JMV 449 acetate** induces a profound and long-lasting decrease in body temperature.[1]
- **Analgesia:** **JMV 449 acetate** exhibits potent analgesic properties, as demonstrated in various animal models of pain.[1]
- **Neuroprotection:** Studies have shown that **JMV 449 acetate** can confer neuroprotection in models of ischemic brain injury.

Conclusion

JMV 449 acetate is a powerful pharmacological tool for investigating the multifaceted roles of the neurotensin system. Its high potency, metabolic stability, and well-characterized biological activities make it an invaluable compound for in vitro and in vivo studies. This technical guide provides a foundational understanding of its biological functions, the underlying signaling mechanisms, and the experimental protocols for its characterization, which can aid researchers and drug developers in their exploration of neurotensin receptor-targeted therapeutics.

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- To cite this document: BenchChem. [JMV 449 Acetate: A Technical Guide to its Biological Functions and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10825024#biological-functions-of-jmv-449-acetate>]

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